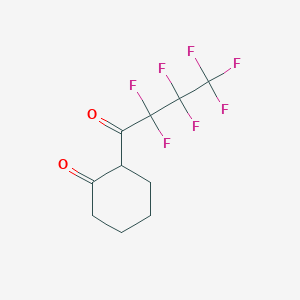

2-(PERFLUOROBUTANOYL)CYCLOHEXANONE

Description

Contextualization of Fluorinated Ketones and Cyclic Systems in Modern Organic Synthesis

Fluorinated ketones and cyclic systems are pivotal in contemporary organic synthesis. The incorporation of fluorine can drastically alter a molecule's reactivity, stability, and biological activity. molbase.cngoogle.com Cyclic ketones, such as cyclohexanone (B45756), are versatile building blocks in the synthesis of complex molecules. fao.orgnih.gov The combination of these two features in fluorinated cyclic ketones offers a powerful tool for chemists.

The synthesis of 2-acyl-cyclohexane-1,3-diones, a class of compounds to which 2-(perfluorobutanoyl)cyclohexanone is related, is often achieved through methods like the Claisen condensation or the rearrangement of enol esters. google.comrsc.org These compounds are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.

Significance of Perfluorinated Organic Compounds in Chemical Research

Perfluorinated organic compounds (PFCs) exhibit a range of unique properties due to the strength of the carbon-fluorine bond and the high electronegativity of fluorine. oecd.org These properties include high thermal stability, chemical inertness, and unique electronic effects. Consequently, PFCs find applications in diverse areas such as materials science, agrochemicals, and pharmaceuticals. Current time information in Robertson County, US. In medicinal chemistry, the introduction of perfluoroalkyl groups can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target. st-andrews.ac.uk

Academic Research Trajectories for Fluorinated Cyclohexanone Derivatives

Research into fluorinated cyclohexanone derivatives is an active area. researchgate.net Current investigations focus on the development of new synthetic methodologies for their preparation, including stereoselective fluorination reactions. There is also significant interest in exploring their potential as bioactive molecules, particularly as enzyme inhibitors or as probes for studying biological processes. rsc.org The unique conformational properties of fluorinated cyclohexanes are also a subject of fundamental research. researchgate.net

While specific research data on this compound is not widely available in public literature, its structural features suggest potential for further investigation. The combination of a reactive β-dicarbonyl moiety and a perfluoroalkyl chain makes it an interesting candidate for the synthesis of novel fluorinated compounds and materials.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F7O2/c11-8(12,9(13,14)10(15,16)17)7(19)5-3-1-2-4-6(5)18/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGUVAREBFMONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285778 | |

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37172-87-5 | |

| Record name | NSC42770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Perfluorobutanoyl Cyclohexanone and Analogous Fluorinated Cyclic Ketones

Direct Synthetic Routes to 2-(Perfluorobutanoyl)cyclohexanone

The primary approach to synthesizing 2-(perfluoroacyl)cyclohexanones involves the direct acylation of a cyclohexanone (B45756) precursor at the α-position. This is typically achieved through a Claisen condensation or a related acylation reaction.

Acylation Reactions for C-C Bond Formation at the α-Position of Cyclohexanone

The formation of a carbon-carbon bond at the α-position of cyclohexanone with a perfluoroacyl group is a key step in the synthesis of the target compound and its analogs. Several methods have been developed for this transformation, primarily involving the reaction of an enolate or enol equivalent of the cyclic ketone with an electrophilic perfluoroacylating agent.

One effective method for the C-acylation of cyclic β-diketones involves the use of N-perfluoroacylimidazoles. While a specific example for this compound is not extensively documented, the synthesis of the closely related 2-trifluoroacetyl-1,3-cyclohexanedione (a triketone) provides a strong model for this reaction. In this type of reaction, the N-perfluoroacylimidazole acts as a highly reactive acylating agent. The reaction proceeds by the activation of the perfluorocarboxylic acid by 1,1'-carbonyldiimidazole (B1668759) (CDI), forming the N-perfluoroacylimidazole intermediate in situ. This intermediate then readily reacts with the enolate of cyclohexane-1,3-dione, which is formed under basic conditions, to yield the desired 2-perfluoroacyl-1,3-cyclohexanedione. The use of an imidazole-based activating agent is advantageous as the byproduct, imidazole (B134444), is weakly basic and generally does not interfere with the reaction.

A more common and well-documented method for the synthesis of 2-perfluoroacyl-1,3-cyclohexanediones is the Claisen condensation using perfluorocarboxylic acid esters or anhydrides. Specifically, the synthesis of 2-trifluoroacetyl-1,3-cyclohexanedione has been achieved in yields of around 20% by reacting cyclohexane-1,3-dione with methyl trifluoroacetate (B77799) in the presence of a base like sodium methoxide (B1231860). sapub.orgscispace.com This reaction involves the formation of the enolate of cyclohexane-1,3-dione, which then attacks the electrophilic carbonyl carbon of the perfluoroacylating agent. The subsequent loss of a leaving group (e.g., methoxide from the ester) leads to the formation of the β-diketone product.

Similarly, perfluorocarboxylic anhydrides, such as perfluorobutyric anhydride (B1165640), can be employed as potent acylating agents. These anhydrides are highly reactive due to the presence of two electron-withdrawing perfluoroalkyl groups, which makes the carbonyl carbons highly electrophilic. The reaction with a cyclic ketone enolate would proceed in a similar fashion to that of the ester, yielding the this compound and a perfluorobutyrate salt as a byproduct.

A general procedure for the synthesis of trifluoroacetylated diketones involves the slow addition of sodium methoxide to a solution of the ketone and methyl trifluoroacetate in diethyl ether, followed by stirring overnight. researchgate.net

Table 1: Acylating Agents for the Synthesis of 2-Perfluoroacylcyclohexanones

| Acylating Agent | Precursor | Product (Analog) | Reference |

| Methyl trifluoroacetate | Cyclohexane-1,3-dione | 2-Trifluoroacetyl-1,3-cyclohexanedione | sapub.orgscispace.com |

| Perfluorobutyric anhydride | Cyclohexanone | This compound | Inferred from general reactivity |

| N-Perfluorobutanoylimidazole | Cyclohexane-1,3-dione | 2-(Perfluorobutanoyl)-1,3-cyclohexanedione | Inferred from general reactivity |

Imidazole and 1,1'-carbonyldiimidazole (CDI) play crucial roles as activating agents in acylation reactions. CDI is a versatile reagent used to activate carboxylic acids, including perfluorocarboxylic acids, towards nucleophilic attack. industrialchemicals.gov.aunih.gov The reaction of a carboxylic acid with CDI results in the formation of a highly reactive N-acylimidazole intermediate and carbon dioxide. This intermediate is a more potent acylating agent than the corresponding carboxylic acid or its anhydride in some cases.

Imidazole itself can act as a nucleophilic catalyst in acylation reactions. It can react with an acylating agent, such as a perfluoroacyl anhydride, to form the same N-acylimidazolium species, which then transfers the acyl group to the desired nucleophile, in this case, the enolate of cyclohexanone. This catalytic cycle regenerates the imidazole, allowing it to be used in sub-stoichiometric amounts. The use of CDI and imidazole provides a mild and efficient method for acylation, often avoiding the harsh conditions required for other methods.

Alternative Synthetic Pathways to Fluorinated Cyclohexanones and Cyclopentanones

While direct acylation of pre-formed cyclic ketones is a primary strategy, alternative pathways exist for the synthesis of fluorinated cyclohexanones and their five-membered ring analogs, cyclopentanones.

One notable method is the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate. researchgate.net This approach builds the fluorinated cyclohexane (B81311) ring system from acyclic precursors.

Furthermore, the direct fluorination of cyclic ketones and diketones using electrophilic fluorinating agents like Selectfluor® offers another route to introduce fluorine atoms onto the ring, although this does not directly install a perfluoroacyl group. sapub.orgscispace.comresearchgate.net For instance, the reaction of cyclohexane-1,3-dione with Selectfluor® can yield 2-fluoro- and 2,2-difluoro-1,3-cyclohexanedione. organic-chemistry.org

Preparation of Precursors to this compound

The synthesis of this compound relies on the availability of key precursors.

The primary cyclic precursor is cyclohexanone or, more commonly for the synthesis of the analogous triketones, cyclohexane-1,3-dione . Cyclohexane-1,3-dione is a commercially available solid.

The perfluorinated precursor is typically derived from perfluorobutanoic acid or its derivatives. Perfluorobutanoic acid is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). industrialchemicals.gov.au For the acylation reactions described above, perfluorobutanoic acid can be converted into more reactive acylating agents:

Perfluorobutyryl chloride or fluoride: These can be prepared from perfluorobutanoic acid using standard halogenating agents (e.g., thionyl chloride or oxalyl chloride).

Perfluorobutyric anhydride: This can be synthesized by the dehydration of perfluorobutanoic acid.

Methyl perfluorobutanoate: This ester can be prepared by the esterification of perfluorobutanoic acid with methanol (B129727) under acidic conditions.

N-Perfluorobutanoylimidazole: This reactive intermediate is prepared in situ from perfluorobutanoic acid and 1,1'-carbonyldiimidazole.

Synthesis of Cyclohexanone Derivatives

The formation of the core 2-acylcyclohexanone structure is a foundational step for which several synthetic routes have been established. These methods primarily involve the acylation of cyclohexanone at its α-position.

One common approach is the enamine-catalyzed acylation . In this method, cyclohexanone is first reacted with a secondary amine, such as pyrrolidine, to form a more nucleophilic enamine intermediate. scribd.comchemistry-online.com This intermediate then readily reacts with an acylating agent like acetic anhydride. A subsequent hydrolysis step yields the desired 2-acetylcyclohexanone (B32800). chemistry-online.com This organocatalytic approach offers the advantage of proceeding under milder conditions compared to traditional base-catalyzed reactions, which can suffer from side reactions. scribd.com A reported synthesis of 2-acetylcyclohexanone using this enamine method achieved a yield of 73.6%. scribd.com

Another widely used technique is the base-mediated acylation of ketone enolates . Strong bases, such as lithium diisopropylamide (LDA), are used to deprotonate cyclohexanone, forming a lithium enolate. This potent nucleophile can then be acylated with an appropriate agent. fiveable.me This method is effective but requires strictly anhydrous conditions and careful temperature control to prevent side reactions.

Intramolecular cyclization reactions , such as the Dieckmann condensation, are also employed to create cyclic β-keto esters, which are closely related to 2-acylcyclohexanones. wikipedia.org This reaction involves the intramolecular condensation of a molecule containing two ester groups to form a 5- or 6-membered cyclic β-keto ester. wikipedia.org

Generation of Perfluorobutanoyl Moieties

The most direct and efficient method for synthesizing this compound and its analogues is the Claisen condensation . wikipedia.org This reaction involves the condensation between a ketone and an ester in the presence of a base. wikipedia.org For the synthesis of the target compound, cyclohexanone is reacted with an ester of perfluorobutanoic acid, such as ethyl or methyl heptafluorobutanoate.

The mechanism begins with the deprotonation of the α-carbon of cyclohexanone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the perfluorinated ester. The subsequent elimination of an alkoxide group yields the final β-diketone product, this compound. fiveable.me

The choice of base is critical for the success of the reaction. While traditional Claisen condensations use alkoxides like sodium ethoxide (NaOEt), these can be sensitive to quality and moisture. nih.gov Sodium hydride (NaH) has been found to be a robust and effective alternative base for the condensation of ketones with fluorinated esters, providing more stable and higher yields. nih.gov The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov

This methodology is not limited to cyclohexanone and can be applied to other cyclic ketones to produce a variety of analogous fluorinated β-diketones.

Comparison of Synthetic Efficiencies and Methodological Advantages

The primary method for synthesizing this compound is the Claisen condensation, which offers significant advantages in efficiency and directness. When comparing this method to other synthetic strategies, its superiority for creating perfluoroacylated ketones becomes evident.

The Claisen condensation stands out for its high efficiency in forming the C-C bond between the cyclohexanone ring and the perfluorobutanoyl group. Research on the synthesis of similar fluorinated β-diketones via Claisen condensation reports good to excellent yields, sometimes as high as 92%. nih.gov The use of a robust base like sodium hydride (NaH) can improve reaction times and yields compared to traditional alkoxides. nih.gov The main advantage is that it constructs the target molecule in a single, convergent step from readily available starting materials (cyclohexanone and a perfluorobutanoic acid ester).

In contrast, a multi-step approach involving the initial synthesis of a 2-acylcyclohexanone derivative (e.g., 2-acetylcyclohexanone) followed by a hypothetical fluorination of the acetyl group would be far more complex and less efficient. Methods for exhaustive fluorination of an acetyl group are not as straightforward as direct perfluoroacylation.

The enamine-based synthesis of non-fluorinated 2-acylcyclohexanones is advantageous for its mild conditions, achieving yields around 74%. scribd.com However, this method is typically used with standard acylating agents like acetic anhydride. Adapting it for perfluoroacylation would require a perfluorobutanoylating agent compatible with the enamine intermediate, which may present different reactivity challenges.

Chemical Reactivity and Mechanistic Investigations of 2 Perfluorobutanoyl Cyclohexanone

Reactions Characteristic of Fluorinated Ketone Functionality

The presence of the perfluorobutyl group dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This enhanced reactivity is a hallmark of fluorinated ketones.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the perfluorobutanoyl moiety readily undergoes nucleophilic addition reactions. Due to the strong inductive effect of the perfluoroalkyl chain, the carbon atom of this carbonyl group carries a significant partial positive charge, rendering it highly susceptible to attack by a wide range of nucleophiles. researchgate.net This is a general characteristic of carbon-heteroatom double bonds where the carbon atom becomes an electrophilic center. researchgate.net

The stereochemistry of nucleophilic addition to cyclohexanone (B45756) systems is influenced by factors such as steric hindrance and electronic effects. Generally, the approach of the nucleophile can occur from either the axial or equatorial face of the ring. pearson.com While specific studies on 2-(perfluorobutanoyl)cyclohexanone are limited, the general principles of nucleophilic addition to substituted cyclohexanones provide a framework for understanding its reactivity. For instance, Grignard reagents react with cyclohexanone to yield tertiary alcohols after hydrolysis. pearson.comvaia.comlibretexts.orglibretexts.orgyoutube.com The reaction of phenylmagnesium bromide with cyclohexanone, followed by a mild acid workup, results in the formation of a phenyl-substituted alcohol. pearson.com

Enolization and Enolate Chemistry

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. organic-chemistry.orgnih.gov The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogens, facilitating the formation of the corresponding enolate upon treatment with a base. organic-chemistry.orgnih.govnih.gov The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the oxygen atoms and the α-carbon. organic-chemistry.orgnih.gov

These enolates are versatile nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as alkylations. nih.govresearchgate.net The regioselectivity of enolate formation in unsymmetrical ketones can often be controlled by the reaction conditions. researchgate.net For instance, the use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted one. researchgate.net

Transformations of the Cyclohexanone Ring System

The cyclohexanone ring of this compound can undergo various transformations, including reduction and substitution reactions.

Reduction Reactions

The carbonyl group of the cyclohexanone ring can be selectively reduced to a hydroxyl group. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.comyoutube.commdpi.com The reduction of cyclohexanone with sodium borohydride yields cyclohexanol. youtube.comyoutube.commdpi.com The Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base, can be employed to completely reduce the carbonyl group to a methylene (B1212753) group, affording the corresponding alkane. youtube.comyoutube.commdpi.combeilstein-journals.orgliskonchem.com

Enzymatic reductions of related β-keto esters have also been reported, offering high stereoselectivity. nih.govresearchgate.netalaska.edu These reactions often utilize ketoreductases to produce chiral α-fluoro-β-hydroxy esters with high enantiomeric and diastereomeric purity. researchgate.netalaska.edu

Reactions Involving Vinylogous Nucleophilic Substitution

The enol or enolate form of this compound can undergo reactions that are analogous to vinylogous nucleophilic substitution. In these reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system of the enol/enolate. This type of reactivity is a general feature of compounds possessing a vinylogous system. nih.govnih.govacs.org While direct examples with this compound are not extensively documented, the principle of vinylogy suggests its potential to participate in such transformations. nih.gov

Derivatization Reactions

The β-dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with dinucleophiles.

One of the most common derivatization reactions is the formation of pyrazoles through condensation with hydrazine and its derivatives. researchgate.netnih.govacs.orgresearchgate.netmdpi.comnih.govyoutube.com The reaction proceeds by initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. youtube.com This method is widely used for the synthesis of substituted pyrazoles. nih.govacs.org

Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net The synthesis of pyrimidines is also possible through condensation with appropriate amidine derivatives. youtube.comresearchgate.netnih.govnih.gov These derivatization reactions are crucial for creating diverse molecular scaffolds with potential applications in various fields, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The resulting fluorinated heterocycles are of particular interest due to the unique properties conferred by the fluorine atoms. nih.govresearchgate.net

Formation of Metal and Boron Derivatives (e.g., Lithium 2-(perfluorobutanoyl)cyclohexanonate)

The presence of an acidic proton between the two carbonyl groups of this compound facilitates the formation of a variety of metal and boron derivatives. The resulting enolates are stable and can be used as nucleophiles in subsequent reactions.

The synthesis of β-diketones bearing perfluorinated alkyl groups often proceeds via a Claisen condensation. For instance, the condensation of a ketone with a perfluorinated ester in the presence of a strong base like sodium hydride yields the corresponding β-diketone. Such compounds, including this compound, exist predominantly in their enol form in solution.

Lithium Derivatives: Lithium enolates of β-dicarbonyl compounds are typically prepared by deprotonation with a strong, non-nucleophilic base. The choice of base is crucial for achieving complete and regioselective enolate formation. Commonly used bases include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), and lithium tetramethylpiperidide (LTMP). The reaction of this compound with one equivalent of such a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) would quantitatively generate the corresponding lithium 2-(perfluorobutanoyl)cyclohexanonate. This enolate is a valuable intermediate for forming new carbon-carbon bonds.

Other Metal Derivatives: The purification of perfluoroalkyl-β-diketones is often achieved through the formation of copper(II) chelates. wikipedia.org This process involves reacting the diketone with a copper(II) salt to form a stable, often crystalline, complex which can be isolated and then decomposed to yield the pure β-diketone. This demonstrates the facility with which this compound can form stable complexes with transition metals.

Boron Derivatives: While specific studies on the boron derivatives of this compound are not prevalent, the synthesis of acylboranes from various boron reagents is a known transformation. sapub.org Given the nucleophilic character of the enol or enolate of this compound, it is plausible that it could react with electrophilic boron reagents, such as boron trifluoride etherate, to form boron enolates or other boron-containing heterocyclic structures. The chemistry of fluorinated β-diketonates with boron trifluoride etherate has been shown to yield cyclic derivatives. researchgate.net

Table 1: Bases for the Formation of Lithium Enolates

| Base | Abbreviation | Conjugate Acid pKa | Key Features |

|---|---|---|---|

| Lithium diisopropylamide | LDA | ~36 | Very common, strong, non-nucleophilic base. |

| Lithium hexamethyldisilazide | LHMDS | ~26 | Strong, bulky base; can influence stereoselectivity. |

| Lithium tetramethylpiperidide | LTMP | ~37 | Extremely bulky base, often used for high stereoselectivity. |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of β-dicarbonyl compounds with nitrogen-containing nucleophiles is a cornerstone of heterocyclic chemistry. This compound, with its two distinct carbonyl groups, can react with bifunctional nitrogen nucleophiles to yield a variety of heterocyclic products.

A widely documented reaction for β-diketones, including those with trifluoromethyl groups, is the condensation with hydrazine and its derivatives to form pyrazoles. nih.gov This reaction is highly regioselective, with the initial nucleophilic attack of the hydrazine typically occurring at the more electrophilic carbonyl carbon, which in the case of this compound is the perfluorobutanoyl carbonyl. Subsequent cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines, for example, produces the corresponding pyrazole isomers with high regioselectivity. nih.gov By analogy, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to produce 3-(perfluoropropyl)-4,5,6,7-tetrahydro-1H-indazole.

Similarly, reaction with hydroxylamine hydrochloride would likely yield the corresponding isoxazole derivative, 3-(perfluoropropyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole. The general mechanism involves initial formation of an oxime at one carbonyl group, followed by cyclization and dehydration.

Reactions with simple amines can lead to the formation of enamines. The condensation of aliphatic amines with related furo[3,2-b]pyran-2-ones results in the formation of compounds bearing an exocyclic enamine moiety. rsc.org For this compound, reaction with a primary amine could lead to the formation of an enaminoketone, which would exist in equilibrium with its imine tautomer.

Table 2: Expected Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | Pyrazole derivative |

| Substituted Hydrazine | Phenylhydrazine | N-substituted pyrazole derivative |

| Hydroxylamine | Hydroxylamine hydrochloride (NH₂OH·HCl) | Isoxazole derivative |

| Primary Amine | Methylamine (CH₃NH₂) | Enaminoketone |

Mechanistic Aspects of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling the product distribution and for the rational design of new synthetic methodologies. Both computational and experimental approaches have provided valuable insights into the reactivity of this class of compounds.

Computational Studies on Reaction Pathways

Density Functional Theory (DFT) calculations have been widely employed to study the keto-enol tautomerism and reaction mechanisms of β-diketones. For β-diketones, the enol form is often stabilized by an intramolecular hydrogen bond. mdpi.com In the case of fluorinated β-diketones, the strong electron-withdrawing nature of the fluoroalkyl group further influences the stability of the enol tautomer. Computational studies on molecules like acetylacetone (B45752) and its fluorinated analogs have shown that the enol form is generally more stable. mdpi.com DFT calculations on various β-diketones have indicated that in the gas phase and non-polar solvents, the Z-β-keto-enol isomer is typically the most stable. rsc.org

The mechanism of pyrazole formation from the reaction of β-diketones with hydrazines has also been investigated computationally. These studies support a stepwise mechanism involving initial nucleophilic attack, formation of a carbinolamine intermediate, followed by cyclization and dehydration. DFT calculations have also been used to predict the regioselectivity of such reactions, which is often in good agreement with experimental observations. Furthermore, theoretical studies on palladium complexes with fluorinated β-diketonate ligands have been performed to understand their structure and stability, which is relevant to their use as catalysts and precursors. mdpi.com

Experimental Mechanistic Investigations (e.g., Kinetic Isotope Effects, Intermediate Detection)

Experimental studies provide tangible evidence for proposed reaction mechanisms. Techniques such as kinetic studies, isotope labeling, and the detection and characterization of reaction intermediates are invaluable in this regard.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orglibretexts.org For reactions involving the breaking of a C-H bond, substitution with deuterium (B1214612) (a C-D bond) will result in a slower reaction rate if this bond is broken in the rate-determining step (a primary KIE). For the enolization of this compound, which is often the first step in its reactions, a primary KIE would be expected if the deprotonation is rate-limiting. Deuterium isotope effects on the 13C chemical shifts of β-diketones have also been used to study the equilibrium between their enol forms. mdpi.com

Intermediate Detection: The direct observation of reaction intermediates can provide definitive proof for a proposed reaction pathway. In the context of pyrazole formation from β-dicarbonyls, intermediates such as 5-hydroxypyrazolines have been isolated and characterized in certain cases, supporting a stepwise mechanism. researchgate.net For the reaction of this compound with hydrazine, it is plausible that a similar pyrazoline intermediate is formed prior to dehydration to the final pyrazole product. Spectroscopic techniques like NMR and mass spectrometry are crucial for the identification of such transient species. Studies on related systems have utilized these techniques to elucidate reaction pathways. researchgate.net

Table 3: Common Experimental Mechanistic Probes

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Identifies bond-breaking in the rate-determining step. | Can elucidate the mechanism of enolization and other proton transfer steps. |

| Intermediate Trapping/Detection | Provides direct evidence for a proposed reaction pathway. | Could confirm the formation of carbinolamine or pyrazoline intermediates. |

| Crossover Experiments | Distinguishes between intramolecular and intermolecular processes. | Can be used to study rearrangement reactions. |

| Spectroscopic Monitoring (NMR, IR, UV-Vis) | Tracks the disappearance of reactants and appearance of products and intermediates over time. | Allows for kinetic analysis and identification of transient species. |

Spectroscopic and Structural Characterization of 2 Perfluorobutanoyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. For 2-(perfluorobutanoyl)cyclohexanone, which exists in a tautomeric equilibrium between a β-diketone and a keto-enol form, NMR analysis provides critical insights into its structure in solution.

Proton (¹H) NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclohexanone (B45756) ring. The chemical shifts of these protons are significantly influenced by the strongly electron-withdrawing perfluorobutanoyl group.

The methine proton at the C2 position, adjacent to both carbonyl groups in the diketo form, would appear as a significantly downfield-shifted multiplet due to the deshielding effect of the carbonyls and the perfluoroalkyl chain. In the enol form, this proton is replaced by a hydroxyl proton, which would appear as a broad singlet, often in the 10-16 ppm range, due to intramolecular hydrogen bonding. The methylene (B1212753) protons of the cyclohexanone ring (at positions C3, C4, C5, and C6) would appear as complex multiplets in the upfield region, typically between 1.5 and 2.8 ppm. The protons on C6, being adjacent to the ketone, are expected to be the most downfield of this group.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂ (ring) | 1.5 - 2.2 | Multiplet |

| CH₂ (alpha to C=O) | 2.2 - 2.8 | Multiplet |

| CH (alpha to both C=O) | 3.5 - 4.5 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of the highly electronegative fluorine atoms, the spectrum is expected to show complex splitting patterns due to carbon-fluorine (C-F) coupling.

Ten distinct carbon signals are anticipated in the spectrum. The two carbonyl carbons (the cyclohexanone ketone and the perfluorobutanoyl ketone) are expected to appear significantly downfield, typically in the range of 190-210 ppm. The carbons of the perfluoroalkyl chain will exhibit characteristic splitting due to coupling with fluorine atoms. The C2 carbon of the cyclohexanone ring, bonded to the perfluorobutanoyl group, will also be shifted downfield. The remaining methylene carbons of the cyclohexanone ring will appear in the 20-50 ppm region. In fluorinated compounds, standard proton-decoupled ¹³C spectra can remain complex due to strong, long-range C-F couplings magritek.com.

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| CH₂ (ring) | 20 - 50 | |

| CH (C2 of ring) | 50 - 65 | |

| CF₂ | 105 - 125 | Triplet (due to ¹JCF) |

| CF₃ | 115 - 130 | Quartet (due to ¹JCF) |

| C=O (ring ketone) | 190 - 205 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterizing Perfluorinated Moieties

¹⁹F NMR is an essential tool for characterizing the perfluorinated portion of the molecule, as the ¹⁹F nucleus is 100% abundant and has a spin of ½ nih.govbiophysics.org. The spectrum for the perfluorobutanoyl group (CF₃CF₂CF₂CO-) is expected to show three distinct signals.

The terminal trifluoromethyl (CF₃) group typically appears as a triplet around -81 ppm. The CF₂ group adjacent to the carbonyl (CF₂CO-) is expected to be the most deshielded and appear furthest downfield as a triplet. The central CF₂ group will appear as a multiplet due to coupling with the adjacent CF₃ and CF₂ groups. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution and identification of each fluorinated group digitellinc.com.

Expected ¹⁹F NMR Data for the Perfluorobutanoyl Group

| Fluorine Group | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

|---|---|---|

| -CF₃ | ~ -81 | Triplet |

| -CF₂- | ~ -126 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the absorptions of the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

Due to the presence of two carbonyl groups, strong absorption bands are expected in the region of 1680-1750 cm⁻¹. The carbonyl group of the cyclohexanone ring is expected to absorb around 1715 cm⁻¹. The carbonyl of the perfluorobutanoyl group is anticipated to absorb at a higher frequency (around 1730-1750 cm⁻¹) due to the electron-withdrawing effect of the perfluoroalkyl chain. In the enol form, the C=O stretching frequency would be lower (around 1600-1640 cm⁻¹) due to conjugation and hydrogen bonding.

A very strong and broad set of absorption bands is expected in the 1100-1300 cm⁻¹ region, which is characteristic of C-F stretching vibrations in perfluoroalkyl compounds nih.govnih.govcore.ac.uk. C-H stretching vibrations from the cyclohexanone ring will appear in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ring ketone) | ~1715 | Strong |

| C=O stretch (perfluoroacyl ketone) | 1730 - 1750 | Strong |

| C=C stretch (enol form) | 1600 - 1640 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula for this compound is C₁₀H₉F₇O₂, giving it a molecular weight of approximately 314.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 314 would be observed. The fragmentation of perfluorinated ketones is often characterized by cleavage of the bonds adjacent to the carbonyl groups (α-cleavage) nih.govwikipedia.org. Key fragmentation pathways would likely include:

Loss of the perfluoropropyl group ([M - C₃F₇]⁺) leading to a peak at m/z 145.

Cleavage to form the perfluorobutanoyl cation ([C₃F₇CO]⁺) at m/z 197.

Loss of carbon monoxide ([M - CO]⁺).

Fragmentation within the perfluoroalkyl chain, leading to characteristic ions such as CF₃⁺ (m/z 69) and C₂F₅⁺ (m/z 119). The CF₃⁺ ion is often a very abundant ion in the mass spectra of perfluorinated compounds nist.gov.

Rearrangement reactions, such as the McLafferty rearrangement, may also occur wikipedia.org.

Expected Key Fragments in Mass Spectrometry

| m/z | Identity of Fragment |

|---|---|

| 314 | [C₁₀H₉F₇O₂]⁺ (Molecular Ion) |

| 197 | [C₃F₇CO]⁺ |

| 145 | [M - C₃F₇]⁺ |

| 119 | [C₂F₅]⁺ |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule. While this compound itself may be a liquid or oil, its crystalline derivatives, particularly metal complexes, can be studied using this technique. Fluorinated β-diketones are well-known ligands that form stable complexes with a wide range of metal ions researchgate.netnih.govmdpi.comint-jecse.net.

In such complexes, the ligand typically exists in its enolate form, coordinating to the metal center through the two oxygen atoms in a bidentate fashion. X-ray diffraction studies of these metal complexes would provide precise bond lengths and angles, confirming the connectivity of the atoms and revealing the coordination geometry around the metal ion. The crystal packing of these complexes is often influenced by intermolecular interactions involving the fluorine atoms, such as C-H···F or F···F contacts mdpi.com. The structural data obtained from these derivatives provide invaluable confirmation of the molecular structure inferred from spectroscopic methods.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A thorough structural elucidation of this compound would necessitate a combination of advanced spectroscopic methods to resolve any structural ambiguities.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

2D NMR experiments are fundamental for establishing the covalent framework of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, typically ¹H-¹H COSY, would be employed to identify proton-proton coupling networks within the cyclohexanone ring. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons, aiding in the assignment of the methylene groups of the cyclohexane (B81311) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, an HSQC spectrum would definitively link each proton signal of the cyclohexanone ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the perfluorobutanoyl group to the cyclohexanone ring by observing correlations between the protons on the cyclohexanone ring and the carbonyl carbon of the perfluorobutanoyl side chain.

Hypothetical 2D NMR Data for this compound

The following table represents hypothetical data that would be expected from 2D NMR analysis of this compound, illustrating the expected correlations.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| ~3.5 (CH) | ~55 | C=O (cyclohexanone), C=O (perfluorobutanoyl) |

| ~2.4 (CH₂) | ~40 | C=O (cyclohexanone) |

| ~2.1 (CH₂) | ~28 | C=O (cyclohexanone) |

| ~1.8 (CH₂) | ~25 | - |

| ~1.6 (CH₂) | ~23 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By providing an exact mass measurement, it allows for the calculation of a unique molecular formula.

For this compound (C₁₀H₉F₇O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, such as the loss of the perfluorobutyl group.

Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 311.0512 | (Hypothetical) |

| [M+Na]⁺ | 333.0331 | (Hypothetical) |

The combination of these advanced spectroscopic techniques would provide a detailed and unambiguous structural characterization of this compound, confirming its molecular formula, connectivity, and the specific arrangement of its constituent atoms.

Theoretical and Computational Chemistry Studies

Conformational Analysis of 2-(Perfluorobutanoyl)cyclohexanone

A conformational analysis of this compound would investigate the different spatial arrangements of its atoms and their relative stabilities. The cyclohexanone (B45756) ring can adopt several conformations, with the chair form being the most stable. The introduction of a bulky and highly electronegative perfluorobutanoyl group at the 2-position would significantly influence the conformational equilibrium.

Theoretical studies on simpler analogs, such as 2-fluorocyclohexanone, have shown that the preference for the axial or equatorial position of the substituent is governed by a delicate balance of steric and electronic effects. nih.govnih.gov In the case of this compound, the large steric demand of the perfluorobutanoyl group would likely favor an equatorial position to minimize steric hindrance. However, electrostatic interactions between the carbonyl group and the highly fluorinated side chain could also play a significant role.

Hypothetical Conformational Preferences of this compound:

| Conformer | Substituent Position | Expected Relative Stability | Key Influencing Factors |

| Chair-Equatorial | Equatorial | Likely more stable | Minimized steric strain |

| Chair-Axial | Axial | Likely less stable | Increased 1,3-diaxial interactions |

| Twist-Boat | - | Significantly less stable | High torsional and steric strain |

Electronic Structure and Bonding Properties

The electronic structure of this compound would be characterized by the strong electron-withdrawing nature of the perfluorobutanoyl group. This would have a profound effect on the electron distribution within the cyclohexanone ring.

Computational studies, likely employing Density Functional Theory (DFT), would be used to calculate key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The perfluorobutyl group would be expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. The high electronegativity of the fluorine atoms would also induce a significant dipole moment.

Reaction Pathway Modeling and Transition State Analysis

Modeling the reaction pathways of this compound would provide insights into its chemical reactivity. For instance, studying its behavior in reactions such as enolate formation or nucleophilic addition would be of significant interest.

Transition state theory, combined with computational methods, would be employed to locate the transition state structures and calculate the activation energies for various potential reactions. This would allow for the prediction of reaction kinetics and the identification of the most favorable reaction pathways. For example, the acidity of the α-proton at the 3-position would be significantly influenced by the inductive effect of the perfluorobutanoyl group, a hypothesis that could be quantified through reaction pathway modeling.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure elucidation. For this compound, the following spectroscopic properties would be of interest:

NMR Spectroscopy: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants would be invaluable for characterizing the molecule's structure and conformation in solution. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities could be calculated to predict the IR spectrum. The carbonyl stretching frequency would be particularly sensitive to the electronic effects of the perfluorobutanoyl group.

Mass Spectrometry: While not directly a computational prediction of the spectrum itself, theoretical calculations can help in understanding fragmentation patterns observed in mass spectrometry by analyzing bond dissociation energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) would be the cornerstone of most theoretical investigations into this compound. researchgate.net DFT offers a good balance between computational cost and accuracy for studying the properties of medium-sized organic molecules.

Specific applications of DFT would include:

Geometry Optimization: Determining the lowest energy structure of the different conformers.

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to predict IR spectra.

Calculation of Electronic Properties: As mentioned in section 5.2, DFT is used to compute a wide range of electronic descriptors.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to assess the relative stabilities of conformers and predict reaction thermodynamics.

While no direct research on this compound exists, the application of these well-established computational methods would provide a deep understanding of its chemical nature.

Research on Derivatives and Analogs of 2 Perfluorobutanoyl Cyclohexanone

Synthesis and Reactivity of 2-Perfluoroalkanoylcyclopentane-1,3-diones

While the focus is on cyclohexanone (B45756) derivatives, the synthesis and reactivity of related 2-perfluoroalkanoylcyclopentane-1,3-diones provide valuable insights. The synthesis of these compounds often involves a Claisen condensation between a cyclic ketone and a perfluoroalkanoate ester.

The reactivity of these diones is characterized by the high electrophilicity of the carbonyl carbons and the acidity of the α-protons, influenced by the strongly electron-withdrawing perfluoroalkyl group. This makes them versatile precursors for the synthesis of various heterocyclic compounds.

Metal and Boron Complexes of Fluorinated Cyclic 1,3-Dicarbonyl Compounds

Fluorinated cyclic 1,3-dicarbonyl compounds, including derivatives of 2-(perfluorobutanoyl)cyclohexanone, readily form stable complexes with a variety of metals and boron. researchgate.netcolab.ws These complexes are often more convenient to handle than the parent dicarbonyl compounds. researchgate.net

The formation of metal and boron chelates has been demonstrated to be a valuable synthetic strategy. researchgate.neturfu.ru For instance, a boron chelate of the analogous compound, 2-(trifluoroacetyl)cyclohexanone, has been successfully synthesized and its structure elucidated using X-ray diffraction. researchgate.netcolab.ws These chelates can then be used in subsequent reactions, such as the synthesis of fluorinated pyrazoles and benzimidazoles. researchgate.netcolab.ws

Table 1: Selected Bond Lengths and Angles of a Boron Chelate of 2-(trifluoroacetyl)cyclohexanone researchgate.net

| Feature | Value |

| Bond Lengths (pm) | |

| C(1)–O(1) | 129.0(4) |

| C(1)–C(2) | 142.1(4) |

| C(2)–C(7) | 136.2(5) |

| C(7)–O(2) | 130.3(4) |

| B(1)–O(1) | 148.2(5) |

| B(1)–O(2) | 148.9(4) |

| Bond Angles (deg) | |

| O(1)–C(1)–C(2) | 121.4(3) |

| C(7)–C(2)–C(1) | 115.8(3) |

| O(1)–B(1)–O(2) | 109.0(3) |

| C(1)–O(1)–B(1) | 122.5(3) |

| C(7)–O(2)–B(1) | 118.9(3) |

Data from a related boron chelate of 2-(trifluoroacetyl)cyclohexanone.

Exploration of Novel Fluoroacyl Cyclohexanone Derivatives

The exploration of novel fluoroacyl cyclohexanone derivatives is an active area of research. nih.gov Synthetic approaches often utilize Michael addition reactions to introduce various substituents onto the cyclohexanone ring. nih.gov These derivatives can exhibit interesting properties, including fluorescence. nih.gov

The synthesis of novel cyclohexanone derivatives is not limited to fluoroacyl compounds. For example, the synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone has been reported as a novel FtsZ inhibitor. mdpi.com While not a fluoroacyl derivative, the synthetic strategies employed could potentially be adapted for the synthesis of new this compound derivatives.

Comparative Studies of Reactivity and Structure among Analogous Compounds

Comparative studies of the reactivity and structure of analogous compounds are crucial for understanding the influence of the perfluoroalkyl group. For instance, comparing the reactivity of this compound with its non-fluorinated counterpart, 2-butanoylcyclohexanone, would highlight the effects of the perfluorobutyl group on the acidity of the α-protons and the susceptibility of the carbonyl groups to nucleophilic attack.

Direct fluorination of 1,3-dicarbonyl compounds using elemental fluorine has been shown to produce 2-fluoro and 2,2-difluoro derivatives in high yields. rsc.org This provides a direct comparison to perfluoroacylated derivatives, where the fluorine atoms are on the acyl chain rather than directly on the ring.

Derivatives with Modified Cyclohexanone Ring Systems

Research has also extended to derivatives with modified cyclohexanone ring systems. For example, the synthesis of fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives has been achieved through Claisen condensations and selective fluorinations. mdpi.com These studies reveal interesting regiochemistry in the fluorination and trifluoroacetylation processes. mdpi.com

Furthermore, novel transformations, such as a one-pot dual trifluoroacetylation and a trifluoroacetylnaphthone synthesis via deacetylation, have been observed. mdpi.com The modification of the core ring system from a cyclohexanone to these other cyclic ketones allows for the exploration of a wider range of chemical space and the potential discovery of new compounds with unique properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

In the intricate field of organic synthesis, the concept of using pre-functionalized, stable molecules, often referred to as "building blocks," is a cornerstone of efficient molecular construction. sciencedaily.com These building blocks allow for the modular and predictable assembly of complex molecular architectures. Fluorinated building blocks are particularly sought after, as the incorporation of fluorine atoms can dramatically alter a molecule's physical and chemical properties, including its stability, reactivity, and lipophilicity, with minimal steric impact. sigmaaldrich.com

2-(perfluorobutanoyl)cyclohexanone is an exemplary building block due to its β-dicarbonyl motif. This functionality serves as a versatile handle for a wide array of chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing perfluorobutanoyl group enhances the acidity of the α-protons, facilitating reactions such as alkylations, acylations, and condensations. This heightened reactivity, combined with the ability to introduce a perfluoroalkyl chain, makes it a valuable precursor for creating complex, fluorinated target molecules that are of interest in medicinal and agrochemical research. sigmaaldrich.comnih.gov

| Reaction Type | Reactant | Resulting Structure |

| Alkylation | Alkyl Halide | Introduction of an alkyl group at the α-position |

| Acylation | Acyl Chloride | Formation of a tri-carbonyl compound |

| Knoevenagel Condensation | Aldehyde or Ketone | Formation of an α,β-unsaturated system |

| Michael Addition | α,β-Unsaturated Carbonyl | Formation of a new C-C bond via conjugate addition |

| Heterocycle Formation | Hydrazine (B178648), Urea (B33335), etc. | Synthesis of pyrazoles, pyrimidines, and other heterocycles |

Potential as an Intermediate in the Development of New Materials

The unique properties conferred by fluorine atoms and perfluoroalkyl groups are highly desirable in materials science. sigmaaldrich.com These groups can impart hydrophobicity, oleophobicity (oil-repellency), enhanced thermal stability, and low surface energy to polymers and surface coatings.

Regulatory information from the U.S. Code of Federal Regulations (CFR) identifies a substance associated with the CAS number 65530-72-5, which corresponds to a derivative of a long-chain perfluoroalkyl substance, for specific use in coatings. cornell.eduecfr.gov This highlights the potential of the this compound core structure as an intermediate in the synthesis of specialized polymers and surface treatment agents. By incorporating this compound into a polymer backbone or using it as an additive, it is possible to develop advanced materials with tailored surface properties. For instance, its integration into coatings for architectural or wood applications could enhance their durability, weather resistance, and ease of cleaning. ecfr.gov

| Regulatory Body | Regulation | Specified Use | Maximum Concentration |

| U.S. EPA | 40 CFR 721.10536 | Manufacturing or processing of architectural or wood coatings | 0.1% by weight |

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. nih.gov

The 1,3-dicarbonyl structure of this compound makes it an ideal candidate for a variety of MCRs. Ketones and β-dicarbonyl compounds are well-known participants in classic MCRs such as the Biginelli, Hantzsch, and Ugi reactions. mdpi.comnih.govnih.gov By employing this compound as the carbonyl component, chemists can access a diverse range of complex heterocyclic structures that are decorated with a perfluoroalkyl chain. For example, reaction with an aldehyde and urea or thiourea (B124793) could potentially yield dihydropyrimidinones, while reaction with an aldehyde and ammonia (B1221849) could lead to dihydropyridines, both of which are important scaffolds in medicinal chemistry.

| Multicomponent Reaction | Typical Reactants | Potential Product with this compound |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Fluorinated Dihydropyrimidinone/-thione |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia | Fluorinated Dihydropyridine |

| Knoevenagel-Michael-Cyclocondensation | Aldehyde, Malononitrile | Fluorinated Poly-substituted Pyran or Pyridine derivative |

Catalytic Applications or Reagent Utility in Organic Transformations

The reactivity of the cyclohexanone (B45756) ring system is a subject of extensive study in catalysis. rsc.orgsciopen.com The presence of the strongly electron-withdrawing perfluorobutanoyl group in this compound significantly modifies the electronic properties of the cyclohexanone moiety. This electronic perturbation can be harnessed in various catalytic contexts.

As a substrate, the ketone group is activated towards nucleophilic attack, potentially facilitating reactions like reductions or the Baeyer-Villiger oxidation to form fluorinated lactones, which are themselves valuable synthetic intermediates. rsc.org The enhanced acidity of the α-protons could also allow the molecule to act as a precursor to a chiral enolate in asymmetric catalysis.

Furthermore, the compound itself or its derivatives could serve as organocatalysts. The combination of a hydrogen-bond-donating group (enol form) and a sterically demanding, lipophilic perfluoroalkyl chain could be exploited in designing catalysts for specific transformations where such bifunctionality is beneficial. While direct catalytic applications of this compound are not yet widely reported, its structure suggests a fertile ground for future research in this area.

Future Research Directions and Unexplored Avenues for 2 Perfluorobutanoyl Cyclohexanone

Enantioselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure 2-(perfluorobutanoyl)cyclohexanone represents a significant and valuable research direction. The presence of a chiral center at the C-2 position of the cyclohexanone (B45756) ring means that control over its stereochemistry is crucial for potential applications in areas such as asymmetric catalysis and medicinal chemistry.

Future research in this area could focus on several promising strategies:

Asymmetric Claisen Condensation: The primary method for synthesizing β-dicarbonyl compounds is the Claisen condensation. sapub.org Developing an enantioselective variant of this reaction for the synthesis of this compound would be a key objective. This could involve the use of chiral bases or auxiliaries to induce facial selectivity during the acylation of a cyclohexanone enolate equivalent with a perfluorobutanoyl electrophile.

Enzymatic Resolution: Lipases and esterases have demonstrated high efficiency in the kinetic resolution of racemic cyclic ketones and related structures. nih.gov A potential route could involve the enzymatic resolution of a precursor to this compound or the resolution of the final racemic compound itself through enantioselective acylation or hydrolysis. For instance, Candida antarctica lipase (B570770) B has been successfully used for the enantioselective acetylation of polyfunctionalized cyclohexanes, a strategy that could be adapted. nih.gov

Chiral Induction in Subsequent Reactions: Once enantiomerically enriched this compound is obtained, its utility as a chiral building block can be explored. The perfluorobutanoyl group, in conjunction with the chiral center, could exert significant stereoelectronic effects, influencing the diastereoselectivity of reactions at other positions of the cyclohexanone ring. Studies on chiral cyclenone-3-carboxylates have shown that chiral ester groups can induce diastereoselectivity in photochemical cycloadditions, suggesting that the chiral 2-(perfluorobutanoyl)cyclohexyl moiety could similarly direct the stereochemical outcome of various transformations. capes.gov.br

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains a largely unexplored field with considerable potential for novel discoveries.

Photochemical Reactivity: Research on related β-enamino diketones has revealed interesting photochemical properties, including photochromism, which is the reversible transformation between two forms having different absorption spectra upon exposure to light. frontiersin.org It is plausible that this compound could exhibit unique photochemical reactivity, such as Norrish-type reactions or [2+2] cycloadditions, influenced by the perfluoroalkyl group. The strong electron-withdrawing nature of this group could alter the energy levels of the excited states and influence the reaction pathways. For example, studies on β-enamino diketones have shown that substituents can significantly influence their photochemical properties. frontiersin.org

Electrochemical Reactivity: The electrochemical properties of fluorinated β-diketones are of interest for applications in sensors and electrocatalysis. The perfluorobutanoyl group will significantly increase the electrophilicity of the carbonyl carbons, making them more susceptible to reduction. nih.gov Cyclic voltammetry studies could be employed to determine the reduction potentials of this compound and to investigate the stability of the resulting radical anions. The electrochemical behavior could also be harnessed for synthetic purposes, for instance, in electrochemically induced coupling reactions.

Development of Novel Synthetic Methodologies

While the Claisen condensation is a standard method for the synthesis of β-diketones, sapub.org the development of new and more efficient synthetic routes to this compound and its derivatives is a crucial area for future research.

Alternative Acylation Strategies: Exploring alternative methods for the introduction of the perfluorobutanoyl group could lead to improved yields and milder reaction conditions. This could include the use of novel perfluorobutanoylating agents or transition metal-catalyzed cross-coupling reactions. For instance, copper-mediated trifluoroacetylation of arenediazonium salts has been reported as an effective method. acs.org

Post-Functionalization of the Cyclohexanone Ring: this compound can serve as a versatile platform for the synthesis of more complex molecules. The presence of multiple reactive sites—the α-protons, the two carbonyl groups, and the perfluoroalkyl chain—allows for a wide range of subsequent modifications. Research could focus on the selective functionalization at the C-6 position or on reactions involving the diketone moiety, such as the synthesis of heterocyclic compounds like pyrazoles and isoxazoles. The reactivity of the ketone can be influenced by steric and electronic effects, which would need to be carefully considered. sapub.org

A potential area of exploration is the Baeyer-Villiger oxidation of the cyclohexanone moiety, which has been used to produce ε-caprolactone oligomers from cyclohexanone. nih.gov The influence of the perfluorobutanoyl substituent on this reaction would be an interesting avenue of study.

Investigation of Supramolecular Interactions

Fluorinated β-diketones are well-established ligands in coordination chemistry, capable of forming a wide variety of metal complexes with diverse molecular architectures. nih.gov The ability of this compound to act as a ligand and participate in supramolecular assembly is a promising area for future investigation.

Coordination Chemistry: As a β-diketone, this compound can act as a bidentate ligand, coordinating to metal ions through its two oxygen atoms to form stable chelate rings. The perfluorobutyl group can influence the properties of the resulting metal complexes, such as their Lewis acidity, solubility, and volatility. These complexes could find applications in catalysis, materials science, and as luminescent probes. nih.gov

Supramolecular Assembly: The fluorine atoms of the perfluorobutanoyl group can participate in non-covalent interactions, such as halogen bonding and F···H or F···F contacts, which can direct the formation of ordered supramolecular structures in the solid state. nih.govnih.gov The investigation of the crystal engineering of this compound and its derivatives could lead to the design of new functional materials with tailored properties.

| Interaction Type | Potential Role in Supramolecular Assembly of this compound |

| Metal Coordination | Formation of discrete metal complexes or extended coordination polymers. |

| Hydrogen Bonding | Interactions involving the enol form of the β-diketone. |

| Halogen Bonding | Directional interactions involving the fluorine atoms of the perfluorobutyl chain. |

| F···F Interactions | Can contribute to the overall packing and stability of the crystal lattice. nih.gov |

Exploration of Perfluorinated Moiety Influence on Reactivity and Selectivity

The perfluorobutanoyl group is expected to exert a profound electronic and steric influence on the reactivity and selectivity of the cyclohexanone ring. A systematic investigation of these effects is essential for understanding and exploiting the full synthetic potential of this compound.

Influence on Carbonyl Reactivity: The strong electron-withdrawing nature of the perfluoroalkyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. nih.govyoutube.com This enhanced reactivity can be harnessed for various nucleophilic addition reactions. However, it also increases the propensity of the carbonyl group to form hydrates, which can be a competing process. sapub.org Understanding the equilibrium between the keto, enol, and hydrate (B1144303) forms is crucial for controlling its reactivity.

Effect on Acidity of α-Protons: The perfluorobutanoyl group will increase the acidity of the α-proton at the C-2 position, facilitating its deprotonation to form an enolate. This can be exploited for selective alkylation, aldol, and Michael addition reactions at this position.

Control of Regioselectivity: In reactions involving the formation of enolates, the perfluorobutanoyl group can be used to control the regioselectivity of enolate formation (i.e., kinetic vs. thermodynamic enolate), thus directing the outcome of subsequent reactions.

Steric Effects: The bulky perfluorobutyl group can also exert steric hindrance, influencing the approach of reagents and potentially leading to high levels of stereoselectivity in certain reactions. nih.gov

| Property | Influence of Perfluorobutanoyl Group |

| Carbonyl Electrophilicity | Increased, enhancing susceptibility to nucleophilic attack. nih.govyoutube.com |

| Hydration | Increased tendency to form gem-diol hydrates. sapub.org |

| α-Proton Acidity | Increased, facilitating enolate formation. |

| Regioselectivity | Potential to direct regioselective enolate formation. |

| Stereoselectivity | Steric bulk may influence the stereochemical outcome of reactions. nih.gov |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(perfluorobutanoyl)cyclohexanone be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify characteristic peaks for the cyclohexanone ring (e.g., carbonyl resonance at ~208 ppm) and perfluorobutanoyl group (distinct F NMR signals for CF and CF groups). Compare with reference spectra of structurally similar compounds, such as 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula via accurate mass measurement (e.g., [M+H] ion).

- Infrared (IR) Spectroscopy : Confirm the carbonyl stretch (~1700 cm) and C-F bond vibrations (1100–1250 cm) .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives. Derivatize the compound if necessary (e.g., silylation) to improve volatility.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to separate impurities.

- Elemental Analysis : Quantify fluorine content to confirm the integrity of the perfluorobutanoyl moiety .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity Data : While direct toxicity data for this compound are limited, structurally related cyclohexanones (e.g., 2-sec-butylcyclohexanone) show moderate oral toxicity (rat LD = 2400 mg/kg). Assume similar precautions .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential fluorocarbon bioaccumulation risks.

- Waste Disposal : Follow protocols for fluorinated organic waste to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and scalability?

- Methodological Answer :

- Acylation Reaction : Optimize the reaction of cyclohexanone with perfluorobutanoyl chloride. Use a base (e.g., triethylamine) to scavenge HCl and prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC).

- Catalysis : Explore Lewis acid catalysts (e.g., BF-EtO) to improve regioselectivity, drawing parallels to methods for synthesizing 2-arylcyclohexanones .

Q. How does the perfluorobutanoyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–80°C. Monitor decomposition via HPLC.

- Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Fluorinated groups typically enhance thermal stability due to strong C-F bonds .

Q. What strategies resolve contradictions in spectral data between computational predictions and experimental results?

- Methodological Answer :

- Benchmarking Computational Models : Compare density functional theory (DFT)-calculated NMR shifts (e.g., B3LYP/6-311++G**) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.

- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations, as rigid computational models may fail to capture real-world behavior .

Q. What environmental persistence metrics should be evaluated for this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301 guidelines to assess aerobic biodegradation in activated sludge.

- Bioaccumulation Potential : Calculate the octanol-water partition coefficient (log ) and compare with perfluorooctanoic acid (PFOA, log ~5.2). Fluorinated chains >4 carbons often show persistence .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.